molecular formula C22H28N2O4 B15006012 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(2,4,6-trimethoxybenzyl)ethanamine

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(2,4,6-trimethoxybenzyl)ethanamine

Cat. No.: B15006012
M. Wt: 384.5 g/mol
InChI Key: ICIRMDMRBBVRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(2,4,6-TRIMETHOXYPHENYL)METHYL]AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(2,4,6-TRIMETHOXYPHENYL)METHYL]AMINE involves several steps. One common method includes the condensation of indole derivatives with substituted benzaldehydes in the presence of catalysts like glacial acetic acid . The reaction conditions typically involve refluxing in ethanol to achieve the desired product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(2,4,6-TRIMETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The compound can also interact with other enzymes and receptors, modulating various biological pathways.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(2,4,6-trimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C22H28N2O4/c1-14-17(18-10-15(25-2)6-7-20(18)24-14)8-9-23-13-19-21(27-4)11-16(26-3)12-22(19)28-5/h6-7,10-12,23-24H,8-9,13H2,1-5H3

InChI Key

ICIRMDMRBBVRQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=C(C=C(C=C3OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.